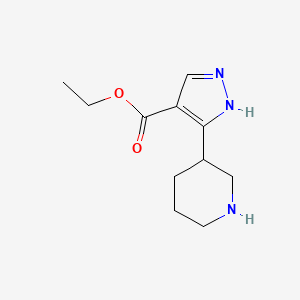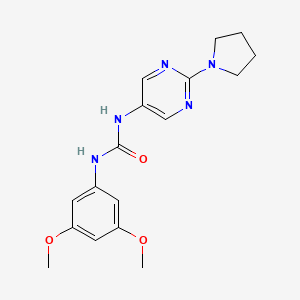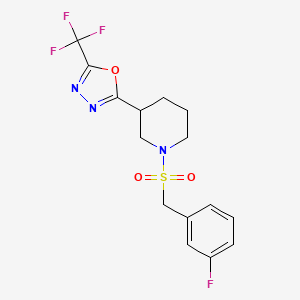![molecular formula C20H20N6O2 B3000217 N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219906-16-7](/img/structure/B3000217.png)
N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as an imidazole ring, a pyrazolopyridine core, and a carboxamide group, which are common in drug design for various therapeutic targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of imidazo[1,2-a]pyridine carboxamides involves the design and synthesis of new antitubercular agents with excellent in vitro activity against Mycobacterium tuberculosis strains . Similarly, the synthesis of imidazo[1,5-a]pyridine derivatives for stable N-heterocyclic carbenes involves the generation of new types of carbenes characterized by Rh(I) mono- and biscarbenes . These methods could provide insights into the synthesis of the compound , although the exact synthetic route would need to be developed based on the specific structure of the target molecule.
Molecular Structure Analysis
The molecular structure of the compound includes an imidazole ring, which is a five-membered planar ring with two nitrogen atoms that is known for its role in the stability of N-heterocyclic carbenes . The pyrazolopyridine core is a fused bicyclic structure that is often seen in compounds with antimycobacterial activity . The presence of a carboxamide group is a common feature in drug molecules due to its hydrogen bonding capability, which can enhance biological activity .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The imidazole ring can participate in electrophilic substitution reactions, while the carboxamide group can engage in amide bond formation or hydrolysis under certain conditions. The pyrazolopyridine core may undergo various reactions such as alkylation, acylation, or sulfonation, depending on the position of the substituents and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a high degree of lipophilicity, which could affect its solubility and permeability. The compound's stability, melting point, and boiling point would be influenced by the presence of the imidazole and pyrazolopyridine rings, which are known to confer thermal stability to molecules . The carboxamide group could enhance the compound's solubility in polar solvents due to its ability to form hydrogen bonds .
科学的研究の応用
Synthesis and Structural Analysis
- A study by Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, highlighting a method suitable for constructing a larger library of similar compounds. Key compounds in this class were characterized using NMR and X-ray analysis, contributing to the understanding of their molecular structure and properties (Grošelj et al., 2015).
Experimental and Theoretical Studies on Functionalization Reactions
- Yıldırım et al. (2005) explored the functionalization reactions of related compounds, providing insights into the chemistry and potential applications of these molecules in various scientific fields. This study included both experimental and theoretical approaches to understand the reaction mechanisms (Yıldırım et al., 2005).
Potential Biological Activity
- Kumar and Mashelker (2007) investigated novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, closely related to the compound . These compounds are expected to exhibit hypertensive activity, indicating potential therapeutic applications (Kumar & Mashelker, 2007).
Multidentate N-heterocyclic Compounds and Complexes
- Research by Caballero et al. (2001) on a new multidentate N-heterocyclic biscarbene, closely related to the queried compound, demonstrated the stability and reactivity of these molecules, contributing to the field of organometallic chemistry (Caballero et al., 2001).
Synthesis of Novel Derivatives and Their Potential Applications
- Abdelhamid and Gomha (2013) conducted research on the synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives, demonstrating the versatility and potential applications of these compounds in various scientific fields (Abdelhamid & Gomha, 2013).
将来の方向性
Future research could focus on further elucidating the biological activity of this compound and its potential applications. For example, it could be interesting to explore its potential use in the treatment of various diseases, given the wide range of biological activities exhibited by imidazole derivatives .
作用機序
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds, it’s likely that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds, the effects could be diverse and depend on the specific biological activity .
特性
IUPAC Name |
5-benzyl-N-(3-imidazol-1-ylpropyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(22-7-4-9-25-10-8-21-14-25)16-12-26(11-15-5-2-1-3-6-15)13-17-18(16)23-24-20(17)28/h1-3,5-6,8,10,12-14H,4,7,9,11H2,(H,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZUWYLZNBDYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)




![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)
![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)
![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)
